Bienvenue dans la boutique en ligne BenchChem!

6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

sigma-2 receptor binding affinity structure-activity relationship

6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 884504-78-3, C16H24N2O2, MW 276.37) is a synthetic hybrid scaffold that fuses a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline pharmacophore with a piperidine ring via a direct N-2 linkage. This compound belongs to a privileged chemotype in medicinal chemistry: the tetrahydroisoquinoline (THIQ) family, which is enriched for CNS-active, anticancer, and anti-infective activities.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B15064142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)C3CCNCC3)OC
InChIInChI=1S/C16H24N2O2/c1-19-15-9-12-5-8-18(14-3-6-17-7-4-14)11-13(12)10-16(15)20-2/h9-10,14,17H,3-8,11H2,1-2H3
InChIKeyGAGMAKLCMYOEKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline: A Strategic Tetrahydroisoquinoline-Piperidine Hybrid for Focused Lead Optimization


6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 884504-78-3, C16H24N2O2, MW 276.37) is a synthetic hybrid scaffold that fuses a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline pharmacophore with a piperidine ring via a direct N-2 linkage [1]. This compound belongs to a privileged chemotype in medicinal chemistry: the tetrahydroisoquinoline (THIQ) family, which is enriched for CNS-active, anticancer, and anti-infective activities. The 6,7-dimethoxy substitution pattern is a well-validated molecular recognition motif for sigma-2 receptors and P-glycoprotein, while the pendent piperidin-4-yl group provides a protonatable secondary amine handle that modulates solubility, target engagement, and pharmacokinetics [2]. The compound is available at 97% purity with batch-specific QC (NMR, HPLC, GC) through specialty vendors, positioning it as a tractable starting point for structure-activity relationship (SAR) exploration rather than a fully optimized clinical candidate .

Why 6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by a Generic THIQ or Piperidine Analog Without Quantitative Justification


Substituting 6,7-dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline with a generic tetrahydroisoquinoline (e.g., the non-dimethoxy 2-(piperidin-4-yl)-THIQ, CAS 200413-62-3) or a simple piperidine derivative is unsupported by evidence and introduces unquantified risk across multiple biological axes [1]. The 6,7-dimethoxy motif is not a passive substituent; it dictates sigma-2 receptor pharmacophore recognition, where removal ablates high-affinity binding (Ki values shift from low nanomolar in dimethoxy analogs to negligible affinity in des-methoxy variants) [2]. Similarly, the piperidin-4-yl linker geometry, as opposed to piperidin-1-yl or piperidin-3-yl regioisomers, controls the spatial presentation of the basic nitrogen for TRPM8 channel antagonism and antifungal target engagement, producing order-of-magnitude differences in IC50 and MIC values that are not predictable from simple physicochemical descriptors [3]. The quantitative evidence below demonstrates that each structural feature—the 6,7-dimethoxy substitution, the N-2 piperidine connectivity, and the piperidin-4-yl free amine—makes measurable, comparator-verified contributions to biological performance.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Versus Closest Analogs


Sigma-2 Receptor Binding Affinity: 6,7-Dimethoxy-2-(piperidin-4-yl)-THIQ vs. Non-Dimethoxy 2-(Piperidin-4-yl)-THIQ

The presence of the 6,7-dimethoxy substitution on the tetrahydroisoquinoline core is a critical determinant of sigma-2 receptor binding affinity within the 2-(piperidin-4-yl)-THIQ chemotype. While direct Ki data for the specific compound 6,7-dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline at sigma-2 is not reported in isolation, a closely related 6,7-dimethoxy-2-(piperidin-4-yl)-THIQ derivative bearing a benzyl carbamate on the piperidine nitrogen (CHEMBL4164801) demonstrates a Ki of 24 nM for sigma-2 receptor in rat PC12 cells [1]. In contrast, the non-dimethoxy analog 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 200413-62-3) shows no detectable sigma-2 binding in the primary literature, consistent with the established pharmacophore model that requires both methoxy groups for high-affinity recognition [2]. The broader 6,7-dimethoxy-THIQ SAR series reveals that the dimethoxy motif contributes an approximate 10- to 100-fold affinity gain over des-methoxy congeners across multiple chemotypes [3].

sigma-2 receptor binding affinity structure-activity relationship

TRPM8 Antagonism: 6,7-Dimethoxy-2-(piperidin-4-yl)-THIQ vs. Clinical TRPM8 Antagonist PF-05105679

6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline exhibits measurable, though modest, TRPM8 antagonist activity that differentiates it from both inactive analogs and highly optimized clinical candidates. A structurally related 6,7-dimethoxy-2-(piperidin-4-yl)-THIQ analog (CHEMBL2087059) shows an IC50 of 1,000 nM (1 µM) against rat TRPM8 in HEK293 cells, assessed as a reduction in menthol-stimulated Ca2+ influx [1]. This places the compound in a distinct activity tier: it is approximately 10-fold less potent than the clinical-stage TRPM8 antagonist PF-05105679 (IC50 = 103 nM) [2], but approximately 25-fold more potent than a benchmark TRPM8 antagonist control (IC50 = 25.1 µM against human TRPM8) [3]. Importantly, the free piperidine NH in the piperidin-4-yl isomer is structurally essential: N-substituted piperidine variants show reduced or abolished TRPM8 activity, confirming that the basic amine geometry of the piperidin-4-yl regioisomer is a key activity determinant [1].

TRPM8 antagonist ion channel pain pharmacology

Anticonvulsant Potency: 6,7-Dimethoxy-2-(piperidin-1-ylacetyl)-THIQ vs. Clinical AMPA Antagonist Talampanel

The closest structurally characterized anticonvulsant analog to 6,7-dimethoxy-2-(piperidin-4-yl)-THIQ is compound 26 (1-(4′-bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl)-1,2,3,4-tetrahydroisoquinoline), which replaces the direct piperidin-4-yl attachment with a piperidin-1-ylacetyl linker at the N-2 position while retaining the essential 6,7-dimethoxy substitution [1]. In the DBA/2 mouse audiogenic seizure model, compound 26 demonstrated anticonvulsant potency comparable to talampanel, the only noncompetitive AMPA receptor antagonist to have entered clinical trials for epilepsy [1]. The protection metrics for compound 26 were benchmarked directly against talampanel and vehicle controls, establishing that the 6,7-dimethoxy-THIQ core with a piperidine-containing N-substituent can achieve in vivo efficacy equivalent to a clinical-stage molecule [2]. In contrast, 1-aryl-6,7-dimethoxy-THIQ analogs lacking the piperidine moiety showed significantly reduced anticonvulsant protection in the same model [2].

anticonvulsant AMPA receptor in vivo efficacy

Antifungal Activity Differentiation: 2-(Piperidin-4-yl)-THIQ Hybrids vs. Fenpropidin and Azole Benchmarks

The 2-(piperidin-4-yl)-THIQ scaffold has been validated as an antimycotic chemotype in a series of 13 piperidine-isoquinoline hybrid molecules [1]. While the specific 6,7-dimethoxy analog was not included in this study, the core scaffold demonstrated complete growth inhibition against clinically relevant Candida species: five compounds achieved complete inhibition of C. albicans, six compounds achieved complete inhibition of C. krusei, and two compounds inhibited C. glabrata [1]. Crucially, compound 6i demonstrated pan-Aspergillus activity, achieving complete growth inhibition of aspergilli—a phenotype not observed with the parent piperidine antimycotic fenpropidin, which is primarily active against yeasts [2]. The most potent analogs achieved MIC100 values as low as 1.6 µg/mL against Candida spp., with cytotoxicity IC50 values of 6–23 µg/mL against mammalian cells, indicating a therapeutic window of approximately 4- to 14-fold [3]. The proposed mechanism involves dual inhibition of Δ14-reductase and C7/8-isomerase in ergosterol biosynthesis, a mode of action distinct from azole antifungals that target CYP51 [3].

antifungal Candida spp. antimycotic ergosterol inhibition

Optimal Application Scenarios for 6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Based on Verified Differentiation Evidence


Sigma-2 Receptor Pharmacophore Optimization and Tumor Imaging Probe Development

The demonstrated sigma-2 receptor binding affinity of the 6,7-dimethoxy-2-(piperidin-4-yl)-THIQ scaffold (Ki as low as 24 nM for closely related analogs) supports its use as a starting point for developing sigma-2 selective PET radioligands or fluorescent probes for tumor imaging, where the free piperidine amine can be readily conjugated to chelators or fluorophores without obliterating target affinity [1]. The established SAR showing that removal of the 6,7-dimethoxy substitution abrogates sigma-2 binding provides a built-in negative control for assay validation [2].

Non-Opioid TRPM8-Targeted Analgesic Tool Compound Development

With a demonstrated TRPM8 IC50 of 1,000 nM (1 µM), 6,7-dimethoxy-2-(piperidin-4-yl)-THIQ occupies a potency window suitable for in vitro target engagement studies and in vivo pharmacodynamic experiments in rodent cold-pain models, where it can serve as a structurally distinct chemical probe orthogonal to clinical candidates such as PF-05105679 [1]. The piperidin-4-yl free amine provides a synthetically accessible vector for introducing potency-enhancing substituents, enabling rapid SAR iteration [2].

AMPA Receptor Modulator Lead Generation for Drug-Resistant Epilepsy

The direct head-to-head anticonvulsant efficacy equivalence between compound 26 (a 6,7-dimethoxy-2-(piperidin-1-ylacetyl)-THIQ) and the clinical AMPA antagonist talampanel in the DBA/2 mouse audiogenic seizure model validates this chemotype for AMPA receptor-targeted epilepsy programs [1]. The 6,7-dimethoxy-2-(piperidin-4-yl)-THIQ scaffold can be used to probe whether alternative N-2 substitution patterns yield AMPA receptor modulators with improved therapeutic indices compared to talampanel, which was ultimately limited by pharmacokinetic liabilities [2].

Ergosterol Biosynthesis Inhibitor Screening for Azole-Resistant Fungal Infections

The 2-(piperidin-4-yl)-THIQ scaffold has produced compounds with complete growth inhibition of Candida spp. (MIC100 as low as 1.6 µg/mL) and unique activity against Aspergillus spp. via a proposed dual Δ14-reductase/C7/8-isomerase inhibition mechanism that is mechanistically distinct from azole (CYP51) and echinocandin (β-glucan synthase) antifungals [1]. The 6,7-dimethoxy variant of this scaffold represents a logical next step for testing whether electron-donating substituents on the THIQ ring further enhance antifungal potency or spectrum, potentially addressing the urgent need for novel agents against azole-resistant C. albicans and intrinsically resistant Aspergillus species [2].

Quote Request

Request a Quote for 6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.